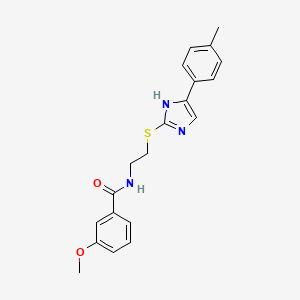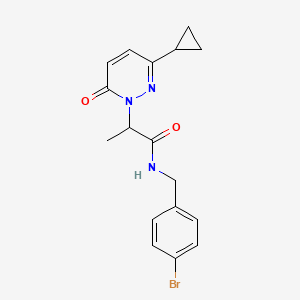![molecular formula C18H6ClF9N6S B2916418 7-(3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-1H-1,2,4-triazol-1-yl)-2,4-bis(trifluoromethyl)[1,8]naphthyridine CAS No. 303151-86-2](/img/structure/B2916418.png)
7-(3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-1H-1,2,4-triazol-1-yl)-2,4-bis(trifluoromethyl)[1,8]naphthyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a complex organic molecule that contains several functional groups, including a pyridinyl group, a triazolyl group, and a naphthyridine group, all of which are substituted with trifluoromethyl groups .
Synthesis Analysis
While specific synthesis methods for this compound were not found, trifluoromethylpyridines, which are part of the structure, are often used in the synthesis of active agrochemical and pharmaceutical ingredients .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques
Research includes the synthesis of bisfunctionalized unsymmetrical 2,2’-bipyridines and their derivatives through Diels-Alder reactions, showcasing methods to create complex molecules for various applications, including material science and pharmaceuticals (Branowska, 2005).
Material Applications
Studies have developed novel organosoluble fluorinated polyimides derived from related monomers, indicating potential use in creating materials with low dielectric constants and high thermal stability, useful for electronics and aerospace applications (Chung & Hsiao, 2008).
Catalysis and Ligand Development
Research on 1,5-naphthyridine as a linker for constructing bridging ligands and their corresponding Ru(II) complexes highlights the compound's role in developing new catalytic systems, potentially applicable in chemical synthesis and industrial processes (Singh & Thummel, 2009).
Environmental and Energy Applications
- Water Oxidation Catalysts: A study on Ru complexes for water oxidation demonstrates the potential of derivatives in enhancing the efficiency of water-splitting reactions, which is crucial for renewable energy production and storage (Zong & Thummel, 2005).
Advanced Material Science
Polymer Science
Research on fluorinated poly(ether amide)s synthesized from related monomers indicates applications in developing high-performance materials with excellent solubility, thermal stability, and low refractive indices, suitable for optics and electronics (Shockravi, Javadi, & Abouzari‐Lotf, 2011).
Emission Control
A study on cyclometalated iridium(III) complexes with sulfur-bridged dipyridyl ligands explores the tunable emission properties for applications in light-emitting devices and sensors (Brown et al., 2017).
Properties
IUPAC Name |
7-[3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-1,2,4-triazol-1-yl]-2,4-bis(trifluoromethyl)-1,8-naphthyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H6ClF9N6S/c19-10-3-7(16(20,21)22)5-29-14(10)35-15-30-6-34(33-15)12-2-1-8-9(17(23,24)25)4-11(18(26,27)28)31-13(8)32-12/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWJCIPDIIPMYFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C(=CC(=N2)C(F)(F)F)C(F)(F)F)N3C=NC(=N3)SC4=C(C=C(C=N4)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H6ClF9N6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(Mesitylsulfonyl)-8-tosyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2916336.png)
![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-[(E)-3-phenylprop-2-enyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2916338.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)furan-2-carboxamide](/img/structure/B2916343.png)
![2-(2-chloro-6-fluorophenyl)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}acetamide](/img/structure/B2916345.png)
![N-[1-(1H-1,2,4-triazol-1-yl)ethyl]-1,3-thiazol-2-amine](/img/structure/B2916346.png)


![3-[(2,6-dimethylpyrimidin-4-yl)oxy]-N-[(naphthalen-1-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B2916350.png)


![N-(2,4-difluorophenyl)-2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2916357.png)

